Mapracorat

Vue d'ensemble

Description

Mapracorat est un médicament anti-inflammatoire appartenant à la classe expérimentale des agonistes sélectifs des récepteurs des glucocorticoïdes (SEGRAs). Il est actuellement en cours d'essais cliniques pour le traitement topique de la dermatite atopique, de l'inflammation après une chirurgie de la cataracte et de la conjonctivite allergique . This compound est structurellement distinct des corticostéroïdes traditionnels et vise à fournir des effets anti-inflammatoires puissants avec moins d'effets secondaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Mapracorat implique plusieurs étapes, à partir de la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation du système cyclique benzofurane, suivie de l'introduction du groupe trifluorométhyle et de la partie aminoquinoléine. Les conditions de réaction impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de divers solvants organiques tels que le diméthylformamide (DMF) et le tétrahydrofurane (THF).

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse afin de garantir un rendement et une pureté élevés. Cela comprend l'augmentation de l'échelle des réactions, l'optimisation des temps et des températures de réaction, et l'utilisation de techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Mapracorat subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de this compound.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la modification de this compound.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes.

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur l'échafaudage de this compound.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes sélectifs des récepteurs des glucocorticoïdes et leurs propriétés chimiques.

Biologie : Investigated for its effects on cellular signaling pathways and gene expression.

Médecine : Exploré pour son potentiel à traiter les affections inflammatoires telles que la dermatite atopique, la conjonctivite allergique et l'inflammation post-chirurgicale

Industrie : Applications potentielles dans le développement de nouveaux médicaments anti-inflammatoires avec des profils de sécurité améliorés.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur des glucocorticoïdes, ce qui conduit à la modulation de l'expression des gènes. Il augmente l'expression de la phosphatase 1 de la MAP kinase (MKP-1), qui désactive à son tour la voie de la p38 MAP kinase. Cela entraîne l'inhibition de la production de cytokines pro-inflammatoires et la réduction de l'inflammation . Les cibles moléculaires et les voies impliquées comprennent le récepteur des glucocorticoïdes, les voies de la MAP kinase, et diverses cytokines et chimiokines.

Applications De Recherche Scientifique

Therapeutic Applications

Mapracorat has been evaluated for various therapeutic uses:

Ocular Inflammatory Diseases

This compound is under clinical investigation for treating conditions such as allergic conjunctivitis and dry eye syndrome. Key findings include:

- Efficacy in Reducing Symptoms : Clinical trials indicate that this compound significantly alleviates symptoms associated with ocular allergies by inhibiting eosinophil recruitment and pro-inflammatory cytokine production .

- Safety Profile : Studies demonstrate that this compound does not significantly elevate intraocular pressure compared to traditional treatments like dexamethasone .

Skin Inflammatory Conditions

Research has shown that this compound is effective in managing skin inflammation:

- Anti-inflammatory Efficacy : In murine models, this compound displayed comparable anti-inflammatory effects to traditional glucocorticoids without the adverse effects such as skin atrophy and hyperglycemia .

- Clinical Trials : Ongoing studies are assessing the long-term safety and efficacy of this compound in treating conditions like psoriasis and eczema .

Comparative Studies

To better understand this compound's efficacy, several studies have compared it with traditional glucocorticoids:

| Study Focus | This compound Efficacy | Traditional Glucocorticoids Efficacy | Side Effects |

|---|---|---|---|

| Ocular Inflammatory Diseases | Significant reduction in symptoms | Effective but higher side effects | Lower increase in IOP |

| Skin Inflammation (Murine Models) | Comparable efficacy | High risk of atrophy and hyperglycemia | More pronounced |

Case Study 1: Ocular Allergy Treatment

A clinical trial involving patients with allergic conjunctivitis showed that those treated with this compound experienced a marked reduction in symptoms compared to those receiving standard therapy. The trial noted that this compound's unique action on eosinophils contributed to its effectiveness without raising intraocular pressure significantly.

Case Study 2: Dry Eye Syndrome Management

In a study assessing dry eye syndrome treatment, patients using this compound demonstrated improved tear production and reduced inflammation compared to those treated with conventional therapies. The results highlighted this compound's potential as a first-line treatment option due to its favorable safety profile.

Mécanisme D'action

Mapracorat exerts its effects by selectively binding to the glucocorticoid receptor, leading to the modulation of gene expression. It enhances the expression of MAP kinase phosphatase-1 (MKP-1), which in turn deactivates the p38 MAP kinase pathway. This results in the inhibition of pro-inflammatory cytokine production and the reduction of inflammation . The molecular targets and pathways involved include the glucocorticoid receptor, MAP kinase pathways, and various cytokines and chemokines.

Comparaison Avec Des Composés Similaires

Mapracorat est comparé à d'autres agonistes sélectifs des récepteurs des glucocorticoïdes (SEGRAs) tels que l'AZD-5423, le Dagrocorat et le Fosdagrocorat . Contrairement aux corticostéroïdes traditionnels, this compound et ces SEGRAs visent à fournir des effets anti-inflammatoires puissants avec des effets secondaires réduits. This compound est unique dans sa conception structurelle et sa capacité à moduler sélectivement le récepteur des glucocorticoïdes sans provoquer une transactivation significative des gènes associés aux effets indésirables.

Liste de composés similaires

- AZD-5423

- Dagrocorat

- Fosdagrocorat

This compound se distingue par son affinité de liaison spécifique et sa sélectivité pour le récepteur des glucocorticoïdes, ce qui en fait un candidat prometteur pour un développement ultérieur dans le traitement des maladies inflammatoires.

Activité Biologique

Mapracorat, a selective glucocorticoid receptor agonist (SEGRA), has garnered attention for its potent anti-inflammatory properties and favorable safety profile compared to traditional corticosteroids. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound exhibits its anti-inflammatory effects through several key mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It significantly inhibits the production of cytokines such as GM-CSF and TNF-α in LPS-stimulated macrophages. Studies indicate that at concentrations as low as 10 nm, this compound can reduce cytokine production, achieving maximal inhibition at approximately 100 nm .

- Regulation of COX-2 and PGE2 Production : this compound also attenuates the expression of COX-2, a critical enzyme involved in inflammation, leading to a marked decrease in PGE2 levels—over 70% reduction in response to LPS stimulation .

- MAPK Pathway Modulation : The compound enhances the expression of MAPK phosphatase-1 (MKP-1), which is vital for deactivating p38 MAPK signaling. This modulation leads to a shortened activation course of p38 MAPK and its downstream target MK-2, further contributing to its anti-inflammatory effects .

Efficacy in In Vivo Models

This compound has been evaluated in various animal models demonstrating its effectiveness in treating inflammatory conditions:

- Skin Inflammation : In murine models, this compound exhibited anti-inflammatory efficacy comparable to traditional glucocorticoids while showing a better safety profile regarding skin atrophy and other side effects .

- Ocular Inflammation : Research has shown that this compound effectively reduces eosinophil infiltration in conjunctival tissues during late-phase allergic reactions. It induces apoptosis in infiltrating eosinophils, providing a dual mechanism for alleviating ocular allergy symptoms .

Comparative Safety Profile

One of the standout features of this compound is its safety profile. Compared to traditional glucocorticoids like dexamethasone, it shows reduced risks for:

- Growth Inhibition : Long-term application does not significantly affect growth rates.

- Skin Atrophy : Less induction of skin atrophy has been observed with topical applications.

- Metabolic Side Effects : There is a lower incidence of hyperglycemia and hepatic enzyme elevation compared to conventional corticosteroids .

Case Studies and Clinical Applications

Several studies highlight the clinical relevance of this compound:

- Veterinary Dermatology : A study indicated that this compound provides effective treatment for inflammatory skin diseases in dogs with minimal side effects, suggesting its utility beyond human medicine .

- Ocular Allergy Treatment : Clinical evaluations have shown that this compound effectively reduces symptoms associated with allergic conjunctivitis by targeting eosinophils and mast cells .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Efficacy |

|---|---|---|

| Inhibition of Cytokines | Reduces GM-CSF and TNF-α production | Significant at 10 nm |

| COX-2 Regulation | Attenuates COX-2 expression | >70% decrease in PGE2 |

| MAPK Pathway Modulation | Enhances MKP-1 expression | Shortened p38 activation |

| Anti-allergic Effects | Induces apoptosis in eosinophils | Effective in ocular allergy |

Propriétés

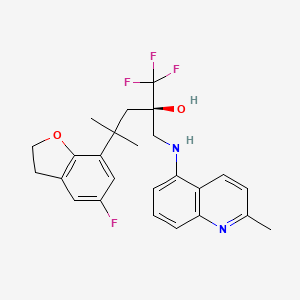

IUPAC Name |

(2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGFOYBQOIPQFY-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC[C@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029572 | |

| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887375-26-0 | |

| Record name | Mapracorat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887375-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mapracorat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mapracorat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(R)-1,1,1-Trifluor-(4-(5-fluor-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[2-methylchinolin-5-yl]methyl}pentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAPRACORAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145V79YBVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.